2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure, with notable functional groups including an imidazole ring, a thioether linkage, and a nitrile group, contributing to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic synthesis procedures:
Formation of the Imidazole Ring: The imidazole core is usually synthesized via condensation reactions involving diketones and amines.
Thioether Linkage Formation: The thioether bond is introduced by reacting an imidazole derivative with a thiol or sulfide reagent.
Nitrile Group Introduction: The acetonitrile moiety is added through nucleophilic substitution reactions involving cyanide sources like sodium cyanide under mild conditions.
Industrial Production Methods
In an industrial setting, large-scale production methods emphasize efficiency and cost-effectiveness:
Batch Reactors: These are used to control reaction parameters precisely, ensuring high yields and product purity.
Continuous Flow Systems: To enhance scalability and reproducibility, continuous flow chemistry is employed, allowing for seamless integration of reaction steps and reduced reaction times.
Chemical Reactions Analysis
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, showcasing its versatility:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to amines can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the nitrile or methoxyethyl groups under specific conditions.
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is employed in diverse fields:
Chemistry: Used as a building block for synthesizing complex molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Utilized in material science for developing novel polymers and in electronics for organic semiconductors.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: Targets include proteins with active sites that accommodate the compound's functional groups, facilitating binding and inhibition.
Pathways Involved: Inhibition of enzymes or receptors, impacting biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar compounds include:
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a phenyl group instead of a p-tolyl group, affecting its reactivity and biological activity.
2-((1-(2-methoxyethyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: Differing in the position of the methyl group on the tolyl ring, which can influence the compound's steric interactions.
2-((1-(2-methoxyethyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: The ortho position of the methyl group can lead to distinct chemical properties compared to the para position.
By comparing these compounds, one can appreciate the subtle yet significant differences in their chemical behaviors and applications, highlighting the unique characteristics of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile.
Hope that satisfies your curiosity!
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-3-5-13(6-4-12)14-11-17-15(20-10-7-16)18(14)8-9-19-2/h3-6,11H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHKSGZKVUJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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